1-methoxy-4-(sulfinylamino)benzene

概要

説明

It is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1-methoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions. This method affords N-sulfamoyl imines in short reaction times and high yields . Another method includes the rearrangement of oximes o-sulfinates, Lewis acid- or solid acid-catalyzed reactions of sulfonamides with aldehydes or acetals, and halogen-mediated conversion of N-(trimethylsilyl) imines in the presence of the corresponding sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the use of tellurium metal and chloramine T, halogen-mediated conversion, and solvent-free synthesis under microwave irradiation . These methods are designed to be efficient, cost-effective, and environmentally friendly.

化学反応の分析

Types of Reactions: 1-methoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including nucleophilic additions, Aza Diels–Alder reactions, reductions, and ene reactions . These reactions are facilitated by the presence of the sulfonyl moiety, which acts as a powerful activating group for the C=N bond.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include aldehydes, primary sulfonamides, Lewis acids, solid acids, and halogens . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of mild and inexpensive reagents .

Major Products Formed: Major products formed from reactions involving this compound include N-sulfamoyl imines, oxaziridines, β-amino acid derivatives, and optically active 2-imidazolines .

科学的研究の応用

1-methoxy-4-(sulfinylamino)benzene has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of biologically active compounds . In biology and medicine, it has potential therapeutic applications due to its ability to form stable imines and other derivatives . In the industrial sector, it is used in the production of dyes, pharmaceuticals, and other chemical products.

作用機序

The mechanism of action of 1-methoxy-4-(sulfinylamino)benzene involves its ability to act as an electrophilic reagent, facilitating nucleophilic additions and other reactions . The sulfonyl moiety in the compound activates the C=N bond, making it more reactive towards nucleophiles . This activation is crucial for the compound’s effectiveness in various chemical transformations.

類似化合物との比較

1-methoxy-4-(sulfinylamino)benzene can be compared to other similar compounds such as N-sulfonyl imines, sulfinamides, and sulfonamides . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific sulfonyl moiety, which provides enhanced reactivity and stability in chemical reactions .

List of Similar Compounds:This compound stands out due to its versatility and efficiency in various synthetic applications, making it a valuable compound in both research and industrial settings.

生物活性

1-Methoxy-4-(sulfinylamino)benzene, also known as a sulfinylamino derivative of anisole, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both methoxy and sulfinyl groups contributes to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

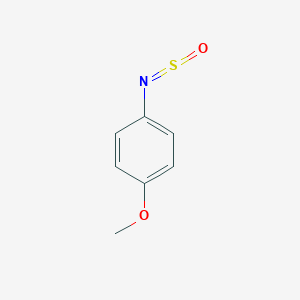

The molecular formula of this compound is C8H9NO2S, and its structure can be depicted as follows:

This compound features a benzene ring substituted with a methoxy group (–OCH₃) and a sulfinylamino group (–SO₂NH₂), which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property suggests that the compound may have protective effects against oxidative damage in biological systems, which is crucial for preventing chronic diseases.

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 12 μM against human pancreatic cancer cells (MIA PaCa-2), indicating significant anti-proliferative activity. The compound appears to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Methoxy group (–OCH₃) | Enhances lipophilicity | Facilitates membrane penetration |

| Sulfinyl group (–SO₂) | Increases reactivity with biomolecules | Potential for forming covalent bonds with targets |

| Amino group (–NH₂) | Impacts interaction with cellular receptors | May enhance binding affinity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that this compound selectively inhibited tumor growth, particularly in pancreatic and breast cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapy.

- Oxidative Stress Reduction : Research published in Free Radical Biology and Medicine indicated that treatment with this compound reduced markers of oxidative stress in cellular models exposed to hydrogen peroxide, suggesting protective effects against oxidative damage.

特性

IUPAC Name |

1-methoxy-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPOUXUCWPUERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927309 | |

| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-69-0 | |

| Record name | N-Sulfinyl-p-anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。